5-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
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Overview
Description
5-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethoxymethyl, ethyl, and iodine substituents on the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine substituent makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
5-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl and iodine substituents can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)-1-ethyl-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
5-(Ethoxymethyl)-1-methyl-4-iodo-1H-pyrazole: Similar structure but with a methyl group instead of ethyl.
5-(Ethoxymethyl)-1-ethyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
Uniqueness
5-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to the combination of its substituents, which can influence its reactivity and biological activity. The presence of the iodine atom makes it particularly useful in coupling reactions, while the ethoxymethyl group can enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-(ethoxymethyl)-1-ethyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-11-8(6-12-4-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKQPXOTHXMMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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